1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-amino-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-, monohydrochloride
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Overview
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-amino-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-, monohydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring, a carboxamide group, and a phenylethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-amino-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-, monohydrochloride typically involves multi-step organic reactions. The process may start with the formation of the pyrrole ring, followed by the introduction of the carboxamide group and the phenylethyl side chain. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-amino-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and other interactions makes it a candidate for drug design and development.
Medicine
In medicine, 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-amino-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-, monohydrochloride may be investigated for its therapeutic potential
Industry
In industry, the compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-amino-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-, monohydrochloride involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-amino-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-, monohydrochloride include other pyrrole derivatives and carboxamide-containing molecules. Examples include:
- 1H-Pyrrole-2-carboxamide
- N-Phenylpyrrole-3-carboxamide
- 2,5-Dihydro-1H-pyrrole-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for unique interactions and reactivity, distinguishing it from other similar compounds.
Properties
CAS No. |
93969-07-4 |
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Molecular Formula |
C17H24ClN3O2 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
N-(2-amino-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H23N3O2.ClH/c1-16(2)10-12(17(3,4)20-16)15(22)19-13(14(18)21)11-8-6-5-7-9-11;/h5-10,13,20H,1-4H3,(H2,18,21)(H,19,22);1H |
InChI Key |
HKOLDZOKXMCBTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NC(C2=CC=CC=C2)C(=O)N)C.Cl |
Origin of Product |
United States |
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